4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a naphthyl group, a pyridine ring, and a carbonitrile group
Preparation Methods
The synthesis of 4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with 2-naphthaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Scientific Research Applications
4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with naphthyl groups. 4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern and the presence of both a carbonitrile and an oxo group. This combination of functional groups imparts distinct chemical and physical properties that differentiate it from other related compounds .
Properties
Molecular Formula |
C20H17N3O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(E)-1-naphthalen-2-ylethylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3O/c1-13-10-14(2)23(20(24)19(13)12-21)22-15(3)17-9-8-16-6-4-5-7-18(16)11-17/h4-11H,1-3H3/b22-15+ |
InChI Key |
CHKWIQJNPGAJLF-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=C(C)C2=CC3=CC=CC=C3C=C2)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=C(C)C2=CC3=CC=CC=C3C=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.